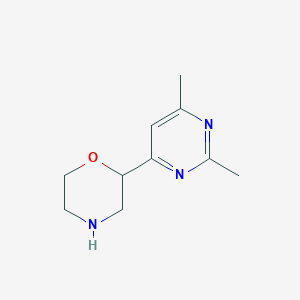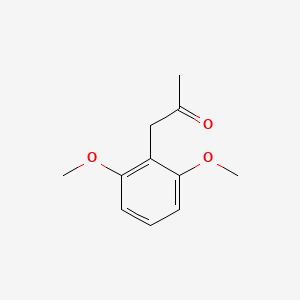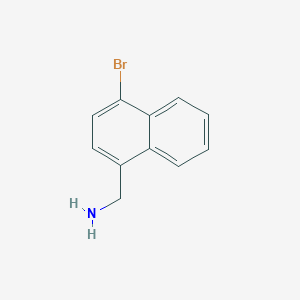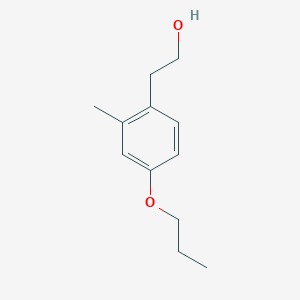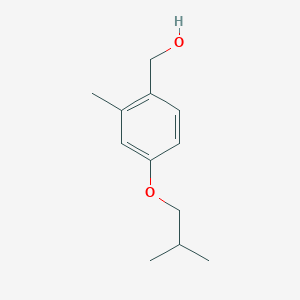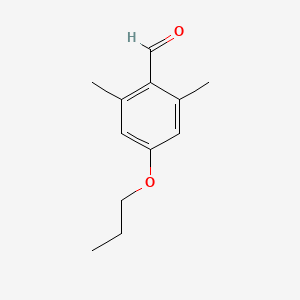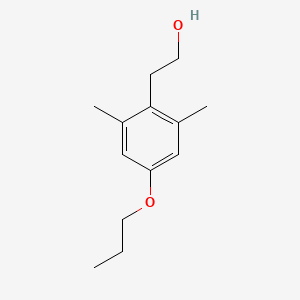
2,6-Dimethyl-4-n-propoxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-n-propoxybenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a propoxy group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dimethyl-4-n-propoxybenzyl alcohol involves the reaction of 2,6-dimethylphenol with n-propyl bromide in the presence of a base, such as potassium carbonate, to form 2,6-dimethyl-4-n-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-n-propoxybenzyl alcohol can undergo various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 2,6-Dimethyl-4-n-propoxybenzaldehyde or 2,6-Dimethyl-4-n-propoxybenzoic acid.
Reduction: 2,6-Dimethyl-4-n-propylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-n-propoxybenzyl alcohol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzyl alcohol depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbenzyl alcohol: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-n-Propoxybenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-methoxybenzyl alcohol: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .
Eigenschaften
IUPAC Name |
(2,6-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKREIQKMKLICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
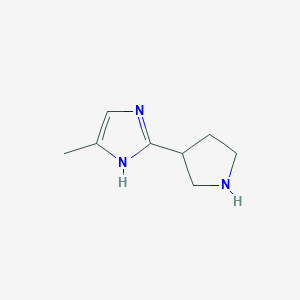
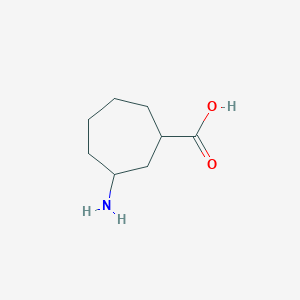
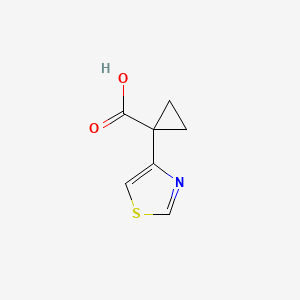
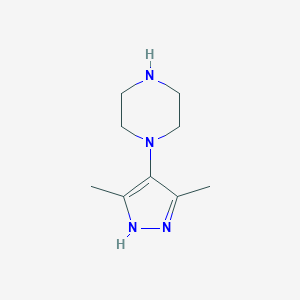
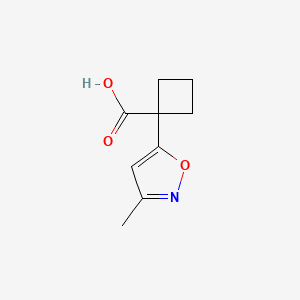
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)
